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molecular formula C13H14N2O5 B8322197 Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Cat. No. B8322197
M. Wt: 278.26 g/mol
InChI Key: UVCDKOADOYKZHK-UHFFFAOYSA-N
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Patent
US07723337B2

Procedure details

To a 100 mL round bottom flask charged with a magnetic stir bar was added TFA (30 mL). The flask was cooled to 0° C. in an ice bath and ethyl 3-{4,5-dimethoxy-2-[(E)-pyrrolidin-1-yldiazenyl]phenyl}-3-oxopropanoate sodium salt (4.03 g, 10.83 mmol) (Method 3) was added to the reaction mixture in portions over 10 minutes. The mixture was stirred at this temperature for an additional 2 h before being poured over 0° C. ice-water (˜300 mL). The desired product precipitated from the mixture and was collected via vacuum filtration using a Buchner funnel. The solid was rinsed with water (1×100 mL) and diethyl ether (1×100 mL) to yield 1.55 g (51%) of the title compound as an off white solid that was used without further purification. 1H NMR: 13.70 (s, NH, 1H), 7.39 (s, 1H), 7.00 (s, 1H), 4.30 (q, 2H), 3.95 (s, 3H), 3.89 (s, 3H), 1.30 (t, 3H); m/z 279.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[Na].[CH3:9][O:10][C:11]1[C:16]([O:17][CH3:18])=[CH:15][C:14]([C:19](=[O:26])[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[C:13](/[N:27]=[N:28]/N2CCCC2)[CH:12]=1>>[CH3:18][O:17][C:16]1[CH:15]=[C:14]2[C:13](=[CH:12][C:11]=1[O:10][CH3:9])[NH:27][N:28]=[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:19]2=[O:26] |f:1.2,^1:7|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
4.03 g
Type
reactant
Smiles
[Na].COC1=CC(=C(C=C1OC)C(CC(=O)OCC)=O)\N=N\N1CCCC1
Step Three
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 100 mL round bottom flask charged with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The desired product precipitated from the mixture
FILTRATION
Type
FILTRATION
Details
was collected via vacuum filtration
WASH
Type
WASH
Details
The solid was rinsed with water (1×100 mL) and diethyl ether (1×100 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C(C(=NNC2=CC1OC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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